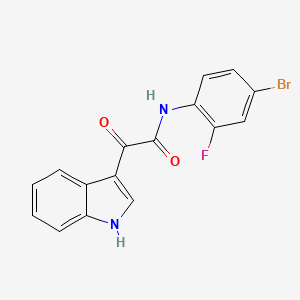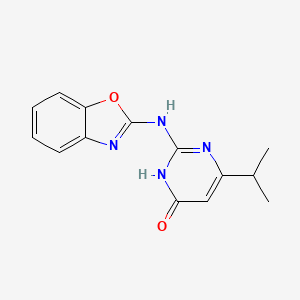
1,1'-Oxybis(2-bromo-4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene is an organic compound belonging to the class of brominated aromatic compounds. It features two bromine atoms and two methyl groups attached to a benzene ring, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene typically involves the bromination of 1-(2-bromo-4-methylphenoxy)-4-methylbenzene. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of phenolic or ether derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated aromatic compounds.
Aplicaciones Científicas De Investigación
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-methylphenol: Similar structure but lacks the additional bromine and methyl groups.
2-bromo-4-methylpropiophenone: Contains a bromine atom and a methyl group but differs in the position and type of functional groups.
2-bromo-1-(4-methylphenyl)ethanone: Similar brominated aromatic compound with different functional groups.
Uniqueness
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene is unique due to its specific arrangement of bromine and methyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where such properties are required.
Propiedades
Fórmula molecular |
C14H12Br2O |
|---|---|
Peso molecular |
356.05 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H12Br2O/c1-9-3-5-13(11(15)7-9)17-14-6-4-10(2)8-12(14)16/h3-8H,1-2H3 |
Clave InChI |
ZWKOSWIDMPMDRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)
![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)

![Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486855.png)
![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)

![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)

![2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486895.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B12486901.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12486903.png)
